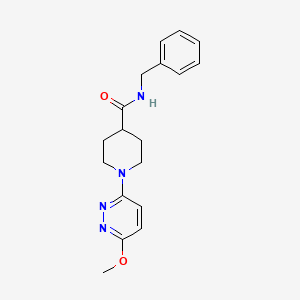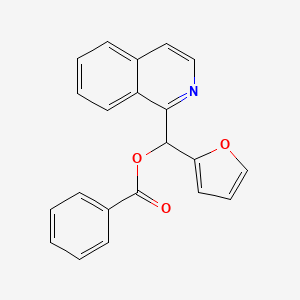
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide, with the chemical formula C₁₁H₁₆N₂OS, is a fascinating compound. It belongs to the class of thiazole-containing heterocycles and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
Thiazole Formation: The compound is synthesized by incorporating a thiazole ring. One common method involves the reaction of 4,5-dimethyl-2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 2-aminothiazole to yield our target compound.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the aromatic ring can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
2-Aminothiazole: Reacts with the acid chloride to form the thiazole ring.
Fluorinating Agents: Various reagents can introduce fluorine, such as hydrogen fluoride (HF) or N-fluorobenzenesulfonimide (NFSI).
Major Products:: The primary product is the desired N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: May serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives and thiazole-containing molecules.
Properties
Molecular Formula |
C15H14FN3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C15H14FN3OS/c1-8-9(2)21-15(17-8)18-14(20)13-7-10-6-11(16)4-5-12(10)19(13)3/h4-7H,1-3H3,(H,17,18,20) |
InChI Key |
CHYOWEICKBVFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12157985.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide](/img/structure/B12157992.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methylbutanamide](/img/structure/B12157994.png)


![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12158020.png)
}-N-(3,4-dimethox yphenyl)acetamide](/img/structure/B12158040.png)
![N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B12158046.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12158047.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12158063.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158064.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)

